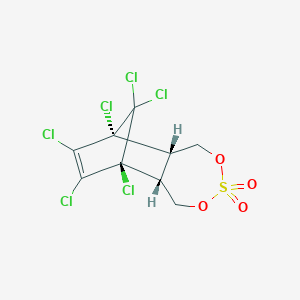

Endosulfan sulfate

描述

硫酸恩多芬是恩多芬的主要降解产物,恩多芬是一种有机氯杀虫剂和杀螨剂。恩多芬本身已广泛用于农业,以控制棉花、咖啡和茶等作物上的害虫。 由于其急性毒性、生物积累潜力以及作为内分泌干扰物的角色,恩多芬已在许多国家被禁止或逐步淘汰 。 硫酸恩多芬是通过恩多芬氧化形成的,已知在环境中更持久 .

作用机制

硫酸恩多芬的主要毒性作用机制是抑制钙和镁ATP酶,这些酶参与神经冲动传导 。 这种抑制会导致神经毒性作用,包括抽搐和其他神经系统紊乱。 此外,硫酸恩多芬还会诱导活性氧(ROS)的产生,导致 DNA 损伤和 DNA 修复机制受损 .

生化分析

Biochemical Properties

Endosulfan sulfate interacts with various enzymes and proteins. It is known to inhibit Ca2+, Mg2+ ATPase , a critical enzyme involved in maintaining cellular ion balance . The nature of these interactions often involves binding to the active sites of these enzymes, altering their function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal signaling pathways and gene expression . For instance, in zebrafish embryos, this compound exposure led to developmental defects such as arrested epiboly progress, shortened body length, and curved trunk .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to cause DNA damage, triggering a compromised DNA damage response leading to undesirable processing of broken DNA ends .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the pesticide’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies . For instance, this compound showed stronger developmental defects in zebrafish embryos when exposed concurrently with elevated temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that exposure to this compound at a dose of 3.5 mg/Kg body weight daily for a period of 3 weeks, 5 weeks, and 7 weeks caused a higher degree of degeneration in the reproductive organ of Swiss albino mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . For instance, it is known to inhibit Ca2+, Mg2+ ATPase, disrupting the ion balance within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, it has been found in high concentrations in the surface soil across China, indicating its wide distribution in the environment .

Subcellular Localization

This compound’s subcellular localization and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, this compound has been shown to cause mitochondrial dysfunction, leading to germ cell apoptosis in Caenorhabditis elegans .

准备方法

合成路线和反应条件: 硫酸恩多芬通常不会直接合成用于工业目的,而是恩多芬降解的副产物。 恩多芬的主要合成路线涉及六氯环戊二烯与顺-丁烯-1,4-二醇的狄尔斯-阿尔德反应,然后与亚硫酰氯反应 。 降解成硫酸恩多芬是通过氧化发生的,通常由环境因素如阳光和微生物活性促进 .

工业生产方法: 硫酸恩多芬的工业生产并不常见,因为它主要是降解产物。 了解其形成对于环境监测和修复工作至关重要。 在阳光照射下,光化学反应可以加速降解过程 .

化学反应分析

反应类型: 硫酸恩多芬会经历多种类型的化学反应,包括:

氧化: 从恩多芬形成硫酸恩多芬的主要反应。

常见试剂和条件:

氧化剂: 环境氧化剂,如臭氧和羟基自由基。

水解条件: 水的存在和合适的 pH 条件可以促进水解。

形成的主要产物:

恩多芬二醇: 通过水解形成的毒性较低的产物。

其他降解产物: 根据环境条件的不同,还有各种其他次要降解产物.

科学研究应用

由于其持久性和毒性,硫酸恩多芬已被广泛研究。 其在科学研究中的应用包括:

环境化学: 研究其在土壤和水中的持久性和降解途径。

毒理学: 了解其对各种生物(包括人类、鱼类和无脊椎动物)的毒性作用.

修复研究: 开发修复受污染环境的方法,例如使用生物炭来减轻其影响.

相似化合物的比较

硫酸恩多芬在化学上类似于其他有机氯农药,如艾氏剂、氯丹和七氯 。 这些化合物具有相似的结构和作用机制,但在持久性和具体毒理学特征方面有所不同。 硫酸恩多芬在其作为降解产物的形成以及在环境中的高度持久性方面是独一无二的 .

类似化合物列表:

- 艾氏剂

- 氯丹

- 七氯

- 狄氏剂

- 异狄氏剂

硫酸恩多芬的持久性和毒性使其成为环境和毒理学研究中备受关注的化合物。

属性

CAS 编号 |

1031-07-8 |

|---|---|

分子式 |

C9H6Cl6O4S |

分子量 |

422.9 g/mol |

IUPAC 名称 |

(1S,9R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide |

InChI |

InChI=1S/C9H6Cl6O4S/c10-5-6(11)8(13)4-2-19-20(16,17)18-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3?,4?,7-,8+ |

InChI 键 |

AAPVQEMYVNZIOO-WINLOITPSA-N |

SMILES |

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

手性 SMILES |

C1C2C(COS(=O)(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

规范 SMILES |

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

熔点 |

358 °F (NTP, 1992) 181-182 °C |

Key on ui other cas no. |

1031-07-8 |

物理描述 |

Endosulfan sulfate is a water solubility - <1 mg/L at 72 °F. Solid; [MSDSonline] |

Pictograms |

Acute Toxic; Environmental Hazard |

溶解度 |

0.22 mg/l Tap water (pH 7.2) at 22 °C. Water solubility of 0.117 ppm In water, 0.48 mg/l @ 20 °C |

同义词 |

endosulfan sulfate endosulfan sulphate |

蒸汽压力 |

1.0X10-11 mm Hg at 25 °C |

产品来源 |

United States |

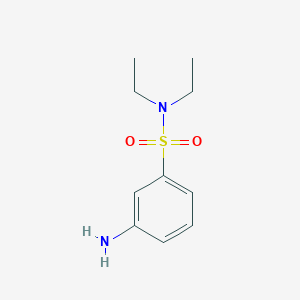

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

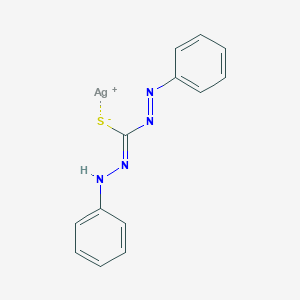

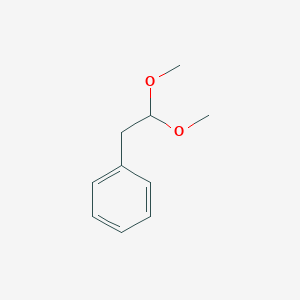

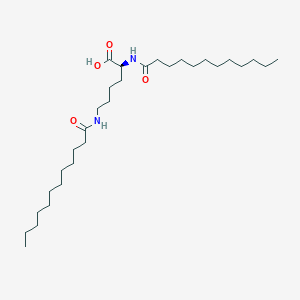

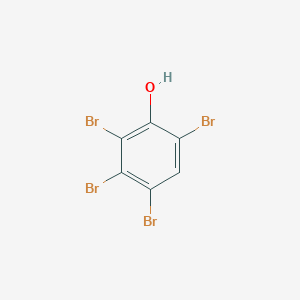

Feasible Synthetic Routes

Q1: What is Endosulfan sulfate and how is it formed?

A1: this compound is a toxic metabolite of the organochlorine insecticide Endosulfan. It is formed through the oxidation of α- and β-Endosulfan isomers, primarily by microorganisms in the environment such as algae and fungi. [, , , , , , ]

Q2: Why is the persistence of this compound a concern?

A2: this compound is more persistent in the environment than its parent isomers, α- and β-Endosulfan. This means it takes longer to break down, leading to its accumulation in soil and water, and potentially impacting ecosystems and human health. [, ]

Q3: How does this compound behave in different soil types?

A3: The degradation rate of this compound varies depending on soil properties like pH and organic matter content. Studies have shown faster degradation in alkaline soils and slower degradation in organic matter-rich soils. []

Q4: How does this compound impact soil enzyme activity?

A4: Research indicates that this compound can inhibit crucial soil enzymes like urease and nitrate reductase, which are essential for nutrient cycling in the soil. This inhibition can disrupt ecosystem function and impact plant growth. []

Q5: What are the toxic effects of this compound on aquatic organisms?

A5: this compound exhibits toxicity to aquatic organisms like the grass shrimp (Palaemonetes pugio) and the mayfly (Jappa kutera). Its persistence in water can lead to chronic exposure and detrimental effects on these species. [, ]

Q6: Can algae play a role in the bioremediation of Endosulfan?

A6: Yes, certain algal species like Chlorococcum sp. and Scenedesmus sp. can degrade α-Endosulfan to this compound and further metabolize it. This suggests the potential for using algae in bioremediation strategies. []

Q7: How does the toxicity of this compound compare to its parent compound, Endosulfan?

A7: this compound exhibits toxicity comparable to its parent compound, Endosulfan. This is a concern because it highlights that the degradation product is not significantly less harmful than the original pesticide. [, ]

Q8: What analytical techniques are used to detect and quantify this compound?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for this compound analysis. This method offers high sensitivity and selectivity, enabling the detection of trace amounts in complex matrices like soil, water, and biological samples. [, , , , ]

Q9: What are some challenges in analyzing this compound in environmental samples?

A9: Analyzing this compound can be challenging due to its low concentrations in environmental matrices and the presence of interfering compounds. Efficient extraction and cleanup procedures are crucial to isolate the analyte and ensure accurate quantification. []

Q10: How is the accuracy of this compound analysis ensured?

A10: Analytical methods undergo validation to demonstrate their reliability. This involves assessing parameters like accuracy, precision, specificity, linearity, and sensitivity. Certified reference materials are also used to ensure the accuracy of the analytical results. [, ]

Q11: How is Endosulfan metabolized in humans?

A11: Human liver microsomes, primarily the enzymes CYP2B6 and CYP3A4, are responsible for metabolizing Endosulfan-α to this compound. This metabolic pathway is important for understanding the potential endocrine-disrupting effects of Endosulfan. [, ]

Q12: What is the significance of CYP2B6 and CYP3A4 in Endosulfan metabolism?

A12: CYP2B6 and CYP3A4 are key enzymes involved in the detoxification of many xenobiotics, including Endosulfan. Understanding their role in Endosulfan metabolism is essential for assessing potential drug interactions and individual susceptibility to its toxicity. [, ]

Q13: Can this compound be further metabolized by organisms?

A13: Yes, some organisms, including specific fungi and algae, can further metabolize this compound. These metabolic pathways can lead to the formation of less toxic compounds, such as Endosulfan diol and Endosulfan lactone. [, , , ]

Q14: Why is the study of Endosulfan biotransformation important?

A14: Understanding the biotransformation pathways of Endosulfan, including the formation and degradation of this compound, is crucial for assessing its environmental fate, persistence, and potential risks to human and ecological health. [, , ]

Q15: What are some potential approaches for remediating Endosulfan-contaminated environments?

A15: Bioremediation, using microorganisms or plants, shows promise for removing Endosulfan and its metabolites from contaminated environments. Other strategies include adsorption to organic matter and chemical degradation. [, , , ]

Q16: How can hairy roots be used for Endosulfan remediation?

A16: Hairy roots, fast-growing plant tissue cultures, have shown potential for removing and metabolizing Endosulfan from contaminated water. This approach offers a sustainable and eco-friendly remediation strategy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)